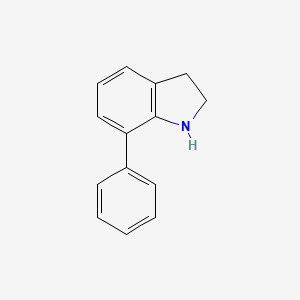

7-Phenyl-2,3-dihydro-1H-indole

Description

Significance of Indoline (B122111) and Dihydroindole Scaffolds in Organic Synthesis

Indoline and dihydroindole scaffolds are fundamental building blocks in organic synthesis, largely due to their prevalence in biologically active molecules. nih.gov These heterocyclic systems are integral to the structure of many natural alkaloids and serve as key intermediates in the synthesis of pharmaceuticals. rsc.org Their utility stems from the ability to act as versatile templates that can be readily functionalized at various positions on both the aromatic and the saturated rings.

In medicinal chemistry, the indole (B1671886) and indoline cores are considered "privileged scaffolds" because they can bind to a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netijpsjournal.com The saturation of the 2,3-bond to form an indoline provides a more flexible, three-dimensional structure, which can be crucial for optimizing binding affinity to protein targets. researchgate.netnih.gov Synthetic strategies to access highly substituted indolines are a major focus of research, with methods including intramolecular cycloadditions and catalytic hydrogenation of indoles being developed to create molecular diversity. nih.govsci-hub.se The ability to construct libraries of substituted indolines makes this scaffold particularly valuable in high-throughput screening for the discovery of new drug candidates. nih.gov

Historical Context of 7-Phenyl-2,3-dihydro-1H-indole Research

While the parent indole ring has been a subject of chemical investigation for over a century, the specific history of 7-Phenyl-2,3-dihydro-1H-indole is more recent and tied to the advancement of synthetic methodologies. The classical Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, has long been a staple for creating indole rings. rsc.org Its application to produce substituted indolines, including phenyl-substituted variants, represents a logical extension of this foundational reaction. evitachem.comresearchgate.net

The synthesis of aryl-substituted indoles, the precursors to their dihydro- counterparts, gained significant traction with the advent of modern cross-coupling reactions. Palladium-catalyzed reactions, in particular, provided efficient ways to attach aryl groups to the indole nucleus. google.com The subsequent reduction of the indole's pyrrole (B145914) ring is a common method for accessing the indoline scaffold. researchgate.net Early reports on the synthesis of related structures, such as 3-phenyl-substituted indoles, date back to the 1970s. google.com The specific focus on the 7-phenyl isomer and its dihydro- form has emerged more prominently in recent decades as chemists seek to explore the full chemical space around the indoline core for applications in materials and medicine.

Current Research Landscape and Future Directions for 7-Phenyl-2,3-dihydro-1H-indole

Current research on 7-Phenyl-2,3-dihydro-1H-indole and its derivatives is primarily centered on its use as a key structural intermediate in the synthesis of more complex, biologically active molecules. Its unique structure serves as a valuable starting point for creating novel heterocyclic systems.

One significant area of research involves using the 7-phenylindole core (the aromatic precursor to the title compound) as a substrate in advanced catalytic reactions. For instance, researchers have developed rhodium-catalyzed C-H activation and intramolecular amidation reactions of 7-phenylindoles to construct fused seven-membered ring systems known as azepino[3,2,1-hi]indoles, which are recognized for their biological activities.

In the realm of medicinal chemistry, the compound's scaffold is being explored for its potential therapeutic applications. Studies have indicated that derivatives incorporating the 7-phenyl-dihydroindole structure can exhibit potent biological effects. For example, research into 7-phenyl-pyrroloquinolinone derivatives, which are synthesized from precursors related to 7-phenylindole, has identified them as powerful antimitotic agents that interfere with microtubule formation, a key target in cancer therapy. The phenyl group at the 7-position was found to engage in crucial hydrophobic interactions within the colchicine (B1669291) binding site of tubulin. Furthermore, the broader class of indole derivatives is under continuous investigation for antimicrobial properties, making 7-Phenyl-2,3-dihydro-1H-indole a candidate for further development in this area. evitachem.com

The future of research on this compound will likely involve its continued use as a versatile building block. The focus will probably be on developing more efficient and stereoselective synthetic routes to its derivatives and expanding its application in creating libraries of complex molecules for drug discovery. The exploration of its potential in materials science, leveraging the photophysical properties of such conjugated systems, also represents a promising, though less explored, avenue.

| Research Area | Description of Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Used as a foundational scaffold for developing new pharmaceutical agents. evitachem.com | Derivatives show potential as antimitotic agents for cancer therapy by interacting with tubulin. Investigated for potential antimicrobial properties. evitachem.com |

| Organic Synthesis | Serves as an intermediate or starting material for constructing more complex heterocyclic molecules. evitachem.com | The 7-phenylindole precursor is used in rhodium-catalyzed C-H activation reactions to synthesize complex fused ring systems like azepino[3,2,1-hi]indoles. |

Structure

3D Structure

Properties

Molecular Formula |

C14H13N |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

7-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H13N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-8,15H,9-10H2 |

InChI Key |

IXKDXXWZIPQEFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Phenyl 2,3 Dihydro 1h Indole and Its Derivatives

Classical and Contemporary Approaches to the Dihydroindole Core

The construction of the 2,3-dihydro-1H-indole (indoline) skeleton is the foundational step in the synthesis of 7-Phenyl-2,3-dihydro-1H-indole. Over the years, several classical methods have been adapted, and new contemporary strategies have been developed to achieve this.

Fischer Indole (B1671886) Synthesis Adaptations for Dihydroindoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in heterocyclic chemistry for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com While traditionally used for the synthesis of aromatic indoles, adaptations of this method can be employed to access the dihydroindole core. The typical reaction involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com The process can be carried out as a one-pot synthesis, avoiding the need to isolate the intermediate arylhydrazones. thermofisher.comthermofisher.com

One of the key features of the Fischer indole synthesis is its versatility with substituted starting materials. thermofisher.com For instance, unsymmetrical ketones can yield two regioisomeric 2,3-disubstituted indoles, with the selectivity influenced by factors such as the acidity of the medium and steric effects. thermofisher.comthermofisher.com To obtain the 2,3-dihydro-1H-indole structure, the resulting indole can be subjected to a subsequent reduction step. Alternatively, modifications to the reaction conditions or the use of specific substrates can sometimes lead directly to the indoline (B122111) ring system, although this is less common.

A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed reaction to form N-arylhydrazones from aryl bromides and hydrazones. This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope. wikipedia.org

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction type in organic chemistry and can be a powerful tool for the synthesis and functionalization of aromatic heterocycles like indoles. nih.gov The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring. researchgate.netbhu.ac.in However, if the C3 position is blocked, electrophilic attack can occur at other positions, including those on the benzene (B151609) ring.

In the context of synthesizing the 7-phenyl-2,3-dihydro-1H-indole core, EAS strategies would typically involve the cyclization of a suitably substituted benzene derivative. For instance, an intramolecular Friedel-Crafts type reaction on a precursor bearing an appropriate side chain could be envisioned to form the five-membered heterocyclic ring. The reactivity of the indole ring system is significantly higher than that of benzene in EAS reactions. nih.gov

While direct electrophilic substitution on a pre-formed indoline core at the 7-position is challenging due to the directing effects of the amino group, strategies involving directed ortho-metalation can achieve this functionalization. For example, the use of a directing group on the nitrogen atom can facilitate lithiation at the 7-position, followed by quenching with an electrophile.

Reductive Cyclization Pathways

Reductive cyclization of nitro compounds is an appealing method for the synthesis of N-heterocycles due to its atom efficiency. mdpi.com This strategy is particularly useful for the synthesis of indoles and their derivatives. The general approach involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

A common application of this method is the reductive cyclization of o-nitrostyrenes to form indoles. unimi.it Various reducing agents can be employed, with carbon monoxide being a notable example, often in conjunction with a palladium catalyst. nih.gov To circumvent the need for pressurized carbon monoxide, CO surrogates like formate (B1220265) esters have been developed. mdpi.comunimi.it Phenyl formate, in particular, has been shown to be an effective CO source in the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, often providing excellent yields of the desired indoles. unimi.itresearchgate.net

This methodology can be extended to the synthesis of dihydroindoles by careful selection of the starting materials and reaction conditions, or by subsequent reduction of the initially formed indole. The reaction tolerates a wide range of functional groups, making it a versatile tool in heterocyclic synthesis. unimi.it

Palladium-Catalyzed Alkylation and Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in the formation of the 7-Phenyl-2,3-dihydro-1H-indole scaffold is no exception. These methods offer high efficiency and functional group tolerance.

Direct Annulation Strategies

Palladium-catalyzed direct annulation reactions provide a powerful and efficient means to construct the indole and dihydroindole ring systems. These methods often involve C-H activation, allowing for the direct coupling of two different molecular fragments. For instance, a palladium-catalyzed dehydrogenative coupling between diarylamines and olefins has been developed for the synthesis of substituted indoles. dntb.gov.ua

Another approach involves the direct annulation of chloroanilines with ketones. A mild and efficient method for the synthesis of polyfunctionalized indoles has been developed through the direct reaction of substituted 2-chloroanilines with cyclic or acyclic ketones, catalyzed by a palladium complex. organic-chemistry.org Furthermore, a one-step synthesis of annulated indoles from (N-H) indoles and dibromoalkanes has been achieved through a palladium-catalyzed double alkylation process. rsc.orgresearchgate.net This reaction proceeds via a norbornene-mediated C2-alkylation of indoles followed by regioselective cyclization. researchgate.net

These direct annulation strategies offer a more convergent and atom-economical approach to the dihydroindole core compared to more traditional multi-step sequences.

Cross-Coupling Methods for Phenyl Moiety Introduction

The introduction of the phenyl group at the 7-position of the dihydroindole ring is a critical step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.

The Suzuki-Miyaura coupling reaction is a widely used and versatile method for the formation of carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an aryl or vinyl halide with an organoboron compound, catalyzed by a palladium complex. mdpi.com In the synthesis of 7-phenylindoline, a Suzuki-Miyaura coupling could be employed by reacting a 7-halo-substituted indoline derivative with phenylboronic acid. This approach has been successfully used to synthesize 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones, demonstrating its applicability to related heterocyclic systems. nih.gov

Another powerful cross-coupling method is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. orgsyn.org While not directly used to introduce the phenyl group at C7, it is a key reaction in the synthesis of many nitrogen-containing heterocycles and can be used in tandem with other cross-coupling reactions to build complex molecular architectures. researchgate.net The development of specialized ligands, such as CM-phos, has significantly expanded the scope of these reactions, allowing for the use of more challenging substrates like aryl mesylates. orgsyn.org

The combination of these powerful palladium-catalyzed cross-coupling reactions provides a highly effective and flexible strategy for the synthesis of 7-Phenyl-2,3-dihydro-1H-indole and its derivatives, allowing for the late-stage introduction of the key phenyl substituent.

Green Chemistry Approaches in 7-Phenyl-2,3-dihydro-1H-indole Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of 7-phenyl-2,3-dihydro-1H-indole synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Catalyst Systems and Reaction Conditions Optimization

The synthesis of 7-phenyl-2,3-dihydro-1H-indole can be approached through a Suzuki-Miyaura cross-coupling reaction between a 7-halo-2,3-dihydro-1H-indole and phenylboronic acid. Green approaches to this reaction focus on optimizing the catalyst system and reaction conditions.

Catalyst Systems:

Palladium-based catalysts are highly efficient for Suzuki-Miyaura couplings. To align with green chemistry principles, heterogeneous catalysts such as palladium on carbon (Pd/C) are favored as they can be easily recovered and reused. The use of palladium nanoparticles supported on materials like lanthanum phosphate (B84403) (LaPO4·Pd) has also been explored for Suzuki-Miyaura reactions, offering high efficiency and recyclability. Copper(II) salen complexes supported on KCC-1 have also been demonstrated as effective and recyclable heterogeneous catalysts for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid researchgate.net.

Reaction Conditions Optimization:

The choice of solvent is a critical aspect of green synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature rawdatalibrary.net. Suzuki-Miyaura reactions have been successfully carried out in aqueous media, often with the addition of a co-solvent like acetonitrile (B52724) to aid solubility rsc.org. Microwave-assisted organic synthesis (MAOS) offers a green alternative to conventional heating by significantly reducing reaction times and often improving yields mdpi.com. The Fischer indole synthesis, a classical method for preparing indole derivatives, has been adapted using microwave irradiation to enhance its efficiency mdpi.com.

Below is a table summarizing optimized green conditions for Suzuki-Miyaura type reactions applicable to the synthesis of 7-phenyl-2,3-dihydro-1H-indole.

| Catalyst System | Solvent | Base | Temperature (°C) | Reaction Time | Key Green Feature |

| Pd/C | Water | K₂CO₃ | 80-100 | 1-2 h | Aqueous medium, reusable catalyst |

| LaPO₄·Pd nanocatalyst | Water | K₂CO₃ | 100 | 30 min | Recyclable nanocatalyst, aqueous medium |

| Cu(II) Salen complex@KCC-1 | DMF | K₂CO₃ | 110 | 4-8 h | Recyclable heterogeneous catalyst |

| Pd(OAc)₂ with ligand | Water/Acetonitrile (4:1) | K₂CO₃ | 37 | 18 h | Mild temperature, aqueous medium rsc.org |

Chemo- and Regioselective Synthetic Strategies for Substituted 7-Phenyl-2,3-dihydro-1H-indole Analogues

The synthesis of substituted analogues of 7-phenyl-2,3-dihydro-1H-indole requires precise control over the regioselectivity of the reactions. This can be achieved by starting with appropriately functionalized precursors or by the selective functionalization of the indoline ring.

Synthesis from 2-Oxindole and 2-Chloroindole Precursors

A synthetic strategy to obtain 2,3-dihydroindole derivatives involves the use of polyfunctionalized 2-oxindoles and 2-chloroindoles as starting materials rsc.org. These precursors can be reduced using various boron hydrides rsc.org. To synthesize a 7-phenyl substituted analogue, a plausible route would involve the introduction of a halogen at the 7-position of the 2-oxindole or 2-chloroindole precursor, followed by a palladium-catalyzed cross-coupling reaction.

For instance, 7-bromo-2-oxindole can be subjected to a Suzuki-Miyaura coupling with phenylboronic acid. The resulting 7-phenyl-2-oxindole can then be reduced to the desired 7-phenyl-2,3-dihydro-1H-indole. The reduction of the amide carbonyl group of the oxindole (B195798) and any other reducible functional groups must be carefully controlled to achieve the desired product.

Functionalization at Various Positions of the Indoline Ring

The functionalization of the pre-formed 7-phenyl-2,3-dihydro-1H-indole ring allows for the introduction of various substituents at different positions.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for modifying the indole nucleus. While the C2 and C3 positions of the pyrrole ring are typically more reactive, the use of directing groups can enable regioselective functionalization at the less reactive C4-C7 positions of the benzene ring nih.govchim.it. For a 7-phenylindoline, the existing phenyl group may influence the regioselectivity of further C-H functionalization on the benzene portion of the indoline core. The nitrogen atom of the indoline can also direct functionalization. For instance, Ir-catalyzed borylation of 2-substituted indoles has been shown to selectively occur at the C7-position, directed by the nitrogen atom msu.edu. This borylated intermediate can then undergo Suzuki-Miyaura coupling to introduce an aryl group msu.edu.

N-Functionalization:

The nitrogen atom of the indoline ring is a key site for functionalization. N-alkylation and N-acylation are common transformations that can be achieved under various conditions.

N-Alkylation: This can be performed using alkyl halides in the presence of a base. For more complex alkyl groups, methods such as the Mitsunobu reaction or reductive amination can be employed. Organocatalytic methods have also been developed for the enantioselective N-alkylation of indolines mdpi.com.

N-Acylation: The introduction of an acyl group on the nitrogen atom can be readily achieved using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine.

The table below provides examples of functionalization reactions applicable to the 7-phenyl-2,3-dihydro-1H-indole scaffold.

| Position | Reaction Type | Reagents and Conditions | Product Type |

| N1 | Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) in an organic solvent | N-Alkyl-7-phenylindoline |

| N1 | Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N, Pyridine) | N-Acyl-7-phenylindoline |

| C2/C3 (Pyrrolidine ring) | Oxidation | Oxidizing agent (e.g., MnO₂) | 7-Phenylindole |

| Benzene Ring | C-H Borylation | HBPin, Ir-catalyst | Borylated 7-phenylindoline |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 7 Phenyl 2,3 Dihydro 1h Indole

Investigation of Ring System Transformations

The indoline (B122111) scaffold, consisting of a benzene (B151609) ring fused to a saturated five-membered nitrogen-containing ring, is a versatile substrate for various chemical transformations. rsc.org The presence of a phenyl group at the 7-position influences the electronic and steric properties of the molecule, thereby affecting its reactivity in ring modifications and expansions.

Pyrroline Ring Modifications and Expansions

The pyrroline ring of the indoline system is the site of numerous modifications. However, ring expansion reactions, which transform the five-membered ring into a larger one, can be challenging. For instance, photochemically mediated ring expansion of indoles into quinolinium salts through the insertion of a carbon atom has been demonstrated, but the methodology is not well-tolerated for indoles with substituents at the 7-position. nih.gov

Another approach involves a thiol-mediated three-step cascade reaction to convert indoles into functionalized quinolines. acs.org This process includes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.org The applicability of this method to 7-substituted indolines like 7-phenyl-2,3-dihydro-1H-indole would depend on the specific reaction conditions and the influence of the 7-phenyl group on the initial spirocyclization step.

Beyond expansion, the pyrrolidine ring can be modified through various other reactions. The nitrogen atom can be readily functionalized, for example, by introducing different aromatic rings. nih.gov Additionally, processes like 1,3-dipolar cycloadditions can be utilized to introduce complex substituents onto the pyrrolidine nucleus. nih.gov

Rearrangement Reactions Involving the Indoline Core

Rearrangement reactions provide powerful tools for modifying the indoline core and introducing substituents at specific positions.

Aza-Claisen Rearrangement : This pericyclic reaction is a notable method for the C-alkylation of anilines and related compounds. An acid-promoted aza-Claisen rearrangement has been successfully employed as the key step in a practical, multi-gram scale synthesis of 7-prenylindole from indoline. nih.govnih.gov The process involves the N-allylation of the indoline nitrogen, followed by a nih.govnih.gov-sigmatropic rearrangement that moves the allyl group to the C7 position, ortho to the nitrogen. nih.gov This is followed by oxidation of the resulting 7-allylindoline to the corresponding indole (B1671886). nih.gov This strategy highlights a powerful rearrangement involving the indoline core to achieve C7-functionalization.

Sommelet-Hauser Rearrangement : This is a nih.govwikipedia.org-sigmatropic rearrangement of certain benzyl quaternary ammonium salts, typically mediated by a strong base like sodium amide. wikipedia.orgchemistry-reaction.comdalalinstitute.com The reaction results in the formation of an N,N-dialkylbenzylamine with a new alkyl group introduced at the ortho position of the aromatic ring. dalalinstitute.com The mechanism involves the deprotonation of a benzylic methylene (B1212753) proton to form a reactive ylide, which then undergoes the rearrangement. wikipedia.org While this reaction typically occurs on benzylic systems, its principles can be applied to heteroaromatic compounds. chemistry-reaction.com In the context of 7-phenyl-2,3-dihydro-1H-indole, if the nitrogen were quaternized with a benzyl-type group, a Sommelet-Hauser rearrangement could potentially be used to introduce substituents onto the benzene portion of the indoline core, provided a suitable proton is available for abstraction to form the necessary ylide. The reaction can be competitive with the Stevens rearrangement. wikipedia.org

| Rearrangement Reaction | Description | Application to Indoline Core |

| Aza-Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of N-allyl enamines or N-allyl anilines. | Used to introduce substituents at the C7 position of the indoline ring, as demonstrated in the synthesis of 7-prenylindole. nih.govnih.gov |

| Sommelet-Hauser Rearrangement | A base-mediated nih.govwikipedia.org-sigmatropic rearrangement of benzylic quaternary ammonium salts. wikipedia.orgchemistry-reaction.com | Potentially applicable for introducing alkyl groups onto the aromatic ring of the indoline core by forming a nitrogen ylide. chemistry-reaction.com |

Stereochemical Aspects of 7-Phenyl-2,3-dihydro-1H-indole Reactivity

Enantioselective and Diastereoselective Transformations

Introducing stereocenters into the 7-phenyl-2,3-dihydro-1H-indole framework is of significant interest for creating chiral molecules with potential biological applications. The development of catalytic enantioselective methods allows for the precise control of stereochemistry.

While specific enantioselective studies on 7-phenyl-2,3-dihydro-1H-indole are not widely documented, related systems demonstrate the feasibility of such transformations. For instance, catalytic enantioselective methods have been developed to create a stereogenic center alpha to the indole nitrogen. nih.gov Furthermore, the diastereoselective synthesis of N-methylspiroindolines has been achieved through intramolecular Mizoroki–Heck annulations. nih.gov This reaction creates a chiral spiro-carbon center with high stereoselectivity. nih.gov These examples suggest that the pyrroline ring of 7-phenyl-2,3-dihydro-1H-indole could be a target for similar diastereoselective and enantioselective functionalizations, potentially leading to the creation of chiral centers at the C2 or C3 positions. The steric and electronic influence of the C7-phenyl group would be a critical factor in controlling the stereochemical outcome of such reactions.

Mechanistic Pathways of Key Synthetic Reactions

Detailed Analysis of Fischer Indole Cyclization Mechanism

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring, but it directly produces the aromatic indole, not the 2,3-dihydroindoline. rsc.org The synthesis of 7-phenyl-2,3-dihydro-1H-indole would therefore involve the initial synthesis of 7-phenyl-1H-indole via the Fischer method, followed by a reduction of the C2-C3 double bond.

The synthesis of the 7-phenyl-1H-indole precursor starts with the reaction of a suitably substituted phenylhydrazine (B124118) (in this case, (2-aminobiphenyl)hydrazine or a precursor that leads to the phenyl group at the desired position) with an aldehyde or ketone under acidic conditions. orientjchem.org The mechanism proceeds through several key steps:

Hydrazone Formation : The arylhydrazine reacts with a carbonyl compound (e.g., acetone to yield 2-methyl-7-phenylindole) to form an arylhydrazone. orientjchem.org

Tautomerization : The arylhydrazone tautomerizes to its enamine isomer.

nih.govnih.gov-Sigmatropic Rearrangement : A key electrocyclic rearrangement occurs, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the benzene ring.

Re-aromatization : A proton transfer restores the aromaticity of the benzene ring, leading to a di-imine intermediate.

Cyclization and Ammonia Elimination : The nucleophilic amine attacks one of the imine carbons, forming a new five-membered ring (an aminal). Subsequent elimination of an ammonia molecule under acidic catalysis leads to the formation of the stable, aromatic indole ring. rsc.org

Following the successful synthesis of 7-phenyl-1H-indole, the target compound, 7-phenyl-2,3-dihydro-1H-indole, is obtained through a reduction step, which saturates the C2-C3 bond of the pyrrole (B145914) ring.

| Step | Mechanistic Description | Intermediate/Product |

| 1 | Condensation of an arylhydrazine with an aldehyde or ketone. | Arylhydrazone |

| 2 | Isomerization of the hydrazone to its more reactive tautomer. | Enamine |

| 3 | A concerted nih.govnih.gov-sigmatropic rearrangement breaks the N-N bond and forms a C-C bond. | Di-imine |

| 4 | Intramolecular nucleophilic attack of the amine onto the imine carbon. | Cyclic Aminal |

| 5 | Acid-catalyzed elimination of ammonia and subsequent tautomerization. | Aromatic Indole (7-Phenyl-1H-indole) |

| 6 | Reduction of the C2-C3 double bond of the indole. | Indoline (7-Phenyl-2,3-dihydro-1H-indole) |

Studies on Nucleophilic and Electrophilic Attack on the Indoline Ring System

The chemical reactivity of the indoline ring system in 7-Phenyl-2,3-dihydro-1H-indole is fundamentally influenced by the electronic and steric properties of its constituent atoms and substituent groups. The indoline core is essentially an N-alkylaniline derivative, where the nitrogen atom's lone pair of electrons significantly influences the aromatic ring's reactivity. Concurrently, the phenyl group at the 7-position exerts its own electronic and steric effects, creating a unique reactivity profile for the molecule.

Nucleophilic Attack

The indoline ring, being an electron-rich aromatic system, is generally not susceptible to direct nucleophilic aromatic substitution. The high electron density of the benzene ring repels incoming nucleophiles. For a nucleophilic attack to occur, the ring typically requires activation by potent electron-withdrawing groups, which are absent in 7-Phenyl-2,3-dihydro-1H-indole. Therefore, studies focusing on direct nucleophilic attack on the unsubstituted carbocyclic part of the indoline ring are scarce.

However, nucleophilic substitution reactions can be envisioned on derivatives of 7-Phenyl-2,3-dihydro-1H-indole, for instance, if a leaving group is introduced onto the aromatic ring through a prior electrophilic substitution reaction.

Electrophilic Attack

In contrast to nucleophilic attack, the indoline ring is highly activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the benzene ring, increasing the electron density, particularly at the positions ortho and para to the nitrogen atom. In the case of 7-Phenyl-2,3-dihydro-1H-indole, the nitrogen is at position 1. Therefore, it directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

The phenyl substituent at the C7 position introduces competing electronic and steric effects. The sp2-hybridized carbons of the phenyl group exert an electron-withdrawing inductive effect, which tends to deactivate the ring towards electrophilic attack. However, the phenyl group can also donate electron density through resonance. The steric bulk of the phenyl group at the C7 position is expected to significantly hinder electrophilic attack at the adjacent C6 position.

Considering these factors, electrophilic substitution on 7-Phenyl-2,3-dihydro-1H-indole is predicted to occur preferentially at the C4 position, which is para to the activating nitrogen atom and less sterically hindered than the C6 position. The C5 position, being meta to the nitrogen, is the least favored site for electrophilic attack.

While specific experimental data on the electrophilic substitution of 7-Phenyl-2,3-dihydro-1H-indole is limited in publicly accessible literature, the expected reactivity can be inferred from studies on related 7-substituted indole and indoline derivatives. For instance, enzymatic halogenation of 7-methylindole has been shown to be effective, indicating that the 7-position does not completely prevent reactions on the indole core. researchgate.net

Below are tables detailing the predicted outcomes and potential research findings for common electrophilic substitution reactions on 7-Phenyl-2,3-dihydro-1H-indole, based on the general principles of electrophilic aromatic substitution on N-alkylanilines.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 7-Phenyl-2,3-dihydro-1H-indole

| Position | Activating/Deactivating Influence of Nitrogen (Inductive/Resonance) | Directing Effect of Nitrogen | Influence of 7-Phenyl Group (Inductive/Resonance/Steric) | Predicted Major Product Position |

| C4 | Activating (Resonance) | Para-directing | Minimal steric hindrance | Major Product |

| C5 | Less activated | Meta to Nitrogen | Minimal steric hindrance | Minor Product |

| C6 | Activating (Resonance) | Ortho-directing | Significant steric hindrance from adjacent phenyl group | Minor Product |

Table 2: Hypothetical Research Findings for Electrophilic Substitution Reactions

| Reaction | Electrophile | Reagents and Conditions | Predicted Major Product | Predicted Yield |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Nitro-7-phenyl-2,3-dihydro-1H-indole | Moderate |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-Bromo-7-phenyl-2,3-dihydro-1H-indole | Good |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 4-Acyl-7-phenyl-2,3-dihydro-1H-indole | Moderate to Good |

| Friedel-Crafts Alkylation | R⁺ | RCl / AlCl₃ | 4-Alkyl-7-phenyl-2,3-dihydro-1H-indole | Moderate (Potential for polyalkylation) |

It is important to note that these are predicted outcomes based on established chemical principles. Detailed experimental studies are required to confirm the precise reactivity and regioselectivity of 7-Phenyl-2,3-dihydro-1H-indole under various electrophilic and nucleophilic conditions. The interplay of the activating effect of the indoline nitrogen and the steric and electronic effects of the 7-phenyl group makes this molecule an interesting subject for further reactivity studies.

Advanced Spectroscopic and Structural Characterization of 7 Phenyl 2,3 Dihydro 1h Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 7-phenyl-2,3-dihydro-1H-indole derivatives provide characteristic signals that are crucial for structural confirmation. The chemical shifts (δ) of the protons and carbons are influenced by their local electronic environment.

For the 2,3-dihydro-1H-indole (indoline) core, the protons at the C2 and C3 positions typically appear as triplets in the aliphatic region of the ¹H NMR spectrum. For instance, in 1-(4-methoxy-benzenesulfonyl)-7-phenyl-2,3-dihydro-1H-indole, the protons at C2 resonate as a triplet at δ 2.00 ppm, while the C3 protons appear as a triplet at δ 3.68 ppm. scispace.com The aromatic protons of the indoline (B122111) and the phenyl substituent resonate in the downfield region, typically between δ 6.50 and 7.80 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. scispace.com

In the ¹³C NMR spectrum, the C2 and C3 carbons of the indoline ring show signals in the aliphatic region. For example, in a 7-arylindoline-1-benzenesulfonamide derivative, the C2 and C3 carbons were observed at δ 28.7 and 51.8 ppm, respectively. scispace.com The aromatic carbons, including the quaternary carbons involved in the phenyl-indole linkage, appear in the range of approximately δ 110 to 146 ppm. scispace.com

The following table summarizes representative ¹H and ¹³C NMR data for a substituted 7-phenyl-2,3-dihydro-1H-indole derivative.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H₂ | 2.34 (t, J = 7.4 Hz) | 28.7 |

| C3-H₂ | 4.03 (t, J = 7.3 Hz) | 51.8 |

| Indoline Aromatic-H | 7.11 (d, J = 6.9 Hz), 7.24-7.31 (m) | 124.7, 128.4, 128.8, 133.4, 140.0 |

| Phenyl Aromatic-H | 7.70 (d, J = 8.3 Hz), 7.78 (d, J = 8.3 Hz) | 119.1, 129.1, 129.3, 131.9, 145.2 |

| N-SO₂-Aromatic-H | 6.79 (d, J = 8.8 Hz), 7.24-7.31 (m) | 113.8, 127.4, 138.5 |

| OCH₃ | 3.83 (s) | 55.4 |

| Data for 1-(4-Methoxy-benzenesulfonyl)-7-(4-cyanophenyl)-2,3-dihydro-1H-indole. scispace.com |

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms. ipb.ptcam.ac.uk Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For a 7-phenyl-2,3-dihydro-1H-indole, a COSY experiment would show a correlation between the signals of the C2 and C3 protons, confirming their adjacent relationship in the five-membered ring. core.ac.uklibretexts.org It would also help to trace the connectivity of protons within the aromatic rings.

An HMBC spectrum maps long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different structural fragments. For instance, an HMBC experiment can show a correlation from the C2 protons to the C7a carbon of the indole (B1671886) core and from the C7 proton to the ipso-carbon of the phenyl ring, definitively establishing the 7-phenyl substitution pattern. core.ac.ukresearchgate.net These techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex or highly substituted derivatives. core.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In 7-phenyl-2,3-dihydro-1H-indole derivatives, the FT-IR spectrum will exhibit characteristic absorption bands.

The N-H stretching vibration of the indoline amine typically appears as a band in the region of 3300-3500 cm⁻¹. derpharmachemica.com Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the C2 and C3 methylene (B1212753) groups are found just below 3000 cm⁻¹. derpharmachemica.com The C=C stretching vibrations of the aromatic rings give rise to one or more bands in the 1450-1600 cm⁻¹ region. nih.gov If the nitrogen atom is part of a sulfonamide, characteristic S=O stretching bands will be present, typically around 1350 and 1160 cm⁻¹.

The table below lists typical FT-IR absorption bands for 7-phenyl-2,3-dihydro-1H-indole derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indoline) | Stretching | 3300 - 3500 derpharmachemica.com |

| Aromatic C-H | Stretching | 3000 - 3100 derpharmachemica.com |

| Aliphatic C-H | Stretching | 2850 - 2960 mdpi.com |

| Aromatic C=C | Stretching | 1450 - 1600 derpharmachemica.comnih.gov |

| C-N | Stretching | 1200 - 1350 derpharmachemica.com |

| These are general ranges and can vary based on the specific substitution pattern of the molecule. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). scispace.comscispace.com This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For example, HRMS was used to confirm the elemental composition of 7-arylindoline-1-benzenesulfonamide derivatives. The calculated exact mass for C₂₂H₁₈O₃N₂S was found to be 390.1038, which matched the experimentally determined mass of 390.1040, confirming the molecular formula. scispace.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions and serves as a definitive confirmation of a successful synthesis. mdpi.com

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques crucial for determining the purity of 7-Phenyl-2,3-dihydro-1H-indole and analyzing its presence in complex mixtures. These methods separate compounds based on their physicochemical properties and then detect and identify them by their mass-to-charge ratio (m/z).

In the analysis of novel psychoactive substances, LC-MS/MS has been developed for the selective identification of a wide array of compounds in whole blood. unipd.it For instance, in a comprehensive screening method, a derivative, N-Phenyl-SDB-006 (1-pentyl-N-phenyl-1H-indole-3-carboxamide), was identified with a retention time (RT) of 12.4 minutes. unipd.it The precursor ion was observed at an m/z of 307, with product ions at m/z 144 and 214. unipd.it Such methods are invaluable in forensic toxicology for identifying and quantifying indole derivatives in biological samples.

Similarly, GC-MS analysis is widely used for the identification of phytochemical components in plant extracts. In a study of Plumbago zeylanica, various indole derivatives were identified, including 2-Methyl-7-phenylindole, which was detected at a retention time of 14.540 minutes. academicjournals.org This demonstrates the utility of GC-MS in natural product chemistry to identify specific isomers and related structures within a complex matrix. academicjournals.org

The optimization of chromatographic conditions is critical for achieving good separation and strong ion currents. rsc.org Factors such as the mobile phase composition (e.g., acetonitrile-water or methanol-water with additives like formic acid), column type (e.g., C18), and gradient elution are carefully adjusted to ensure reliable and reproducible results. unipd.itrsc.org For example, a typical LC method might involve a gradient elution on a C18 column with a flow rate of 0.4 mL/min and a total run time of 17 minutes. unipd.it

The mass spectrometer provides data on the molecular weight and fragmentation patterns of the analytes. For example, a spiro[indole-3,3'-pyrrolizine] derivative showed a molecular ion peak at m/z 427.1 (M+ +1) in LCMS analysis. mdpi.com In another study, a 7-arylindoline-1-benzenesulfonamide derivative, 7-(3-Fluoro-phenyl)-1-(4-methoxy-benzenesulfonyl)-2,3-dihydro-1H-indole, exhibited a molecular ion (M+) at m/z 383 in EI-MS, with a base peak at m/z 212 corresponding to a major fragment. scispace.com

These hyphenated techniques are indispensable for quality control, ensuring the purity of synthesized 7-Phenyl-2,3-dihydro-1H-indole compounds, and for complex mixture analysis in various fields, including medicinal chemistry and forensic science.

Table 1: Exemplary LC-MS and GC-MS Data for Indole Derivatives

| Compound | Analytical Method | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Source |

| N-Phenyl-SDB-006 | LC-MS/MS | 12.4 | 307 | 144, 214 | unipd.it |

| 2-Methyl-7-phenylindole | GC-MS | 14.540 | - | - | academicjournals.org |

| 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one | LCMS | 0.987 | 427.1 (M+ +1) | - | mdpi.com |

| 7-(3-Fluoro-phenyl)-1-(4-methoxy-benzenesulfonyl)-2,3-dihydro-1H-indole | MS (EI) | - | 383 (M+) | 212 (base peak) | scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules like 7-Phenyl-2,3-dihydro-1H-indole and its derivatives. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides valuable information about the electronic structure and conjugation within the molecule.

For derivatives of 7-phenyl-pyrroloquinolinone, UV-Vis spectra have been recorded to characterize their electronic properties. nih.govnih.gov For example, a mixture of the two isomers 7d and 8d, which are related to the pyrroloquinolinone core, displayed a λmax at 275 nm when measured in a water/methanol mixture. nih.gov This absorption is characteristic of the π → π* transitions within the aromatic and conjugated systems of the molecule.

In another study, a spiro[indole-3,3'-pyrrolizine] derivative, which contains a dihydroindole moiety, exhibited a λmax at 260 nm in ethanol, with a molar absorptivity (ε) of 18905 L·mol⁻¹·cm⁻¹. mdpi.com The position and intensity of this absorption band are influenced by the extended π-system of the molecule.

The solvent can also influence the position of the absorption maxima. Theoretical studies on related heterocyclic systems like BODIPY dyes have shown the dependence of the UV-Vis spectra on the solvent used, highlighting the importance of considering environmental effects on the electronic transitions. researchgate.net

The electronic spectra of indole derivatives are often characterized by multiple absorption bands. For instance, Schiff base derivatives of 1H-indole-2,3-diones have shown absorption bands in the range of 353-440 nm, which are attributed to the electronic transitions within the chromophoric system. bjbs.com.br

Photophysical studies, including UV-Vis absorption, are essential for understanding the light-absorbing properties of these compounds, which is particularly relevant for applications in materials science and photochemistry. rsc.org

Table 2: UV-Vis Spectroscopic Data for Selected Indole Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Source |

| Mixture of 7d and 8d (pyrroloquinolinone isomers) | H₂O/MeOH (99:1) | 275 | Not reported | nih.gov |

| 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one | Ethanol | 260 | 18905 | mdpi.com |

| Schiff base of 1H-indole-2,3-dione (Lo) | Not specified | 353.4, 440.4 | Not reported | bjbs.com.br |

X-ray Diffraction (XRD) Studies for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and crystal packing of 7-Phenyl-2,3-dihydro-1H-indole and its derivatives.

The crystal structures of several related indole compounds have been elucidated using single-crystal XRD. For example, the structures of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives (where R = 4-CN and 4-Cl) were determined. researchgate.net The derivative with R = 4-CN crystallizes in the monoclinic space group P2₁/c, while the 4-Cl derivative crystallizes in the monoclinic space group P2₁/n. researchgate.net These studies revealed the E configuration about the exocyclic C=C bond and a s-cis conformation with respect to the C=O bond. researchgate.net The crystal packing was stabilized by weak intermolecular interactions, including C–H···π and C–H···Halogen bonds. researchgate.net

In another example, the crystal structure of 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] rsc.orgbldpharm.comthiazin-4-one was determined to be in the C2/c space group. iucr.org The asymmetric unit contained two molecules of similar chirality, with the enantiomers in neighboring units. iucr.org The crystal structure was stabilized by N–H···O and C–H···N(π) hydrogen bonds, forming continuous molecular chains. iucr.org

The synthesis and crystal structure of 7- and 8-phenylbenzo[cd]furo[2,3-f]indol-4(5H)-ones have also been established by X-ray diffraction, confirming the molecular connectivity and stereochemistry. researchgate.net Furthermore, the crystal structure of a polynuclear indole derivative, 7,9a-diphenyl-9,9a-dihydro-2H-indolo[7,6,5-cd]indol-8(6H)-one, was solved, providing insight into its complex polycyclic framework. mdpi.com

These detailed structural analyses are crucial for understanding structure-activity relationships, designing new molecules with specific properties, and for computational modeling studies.

Table 3: Crystallographic Data for Selected Indole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |

| (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole | Monoclinic | P2₁/c | 9.882 | 15.614 | 11.181 | 106.691 | researchgate.net |

| (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole | Monoclinic | P2₁/n | 14.6722 | 7.2597 | 16.304 | 111.249 | researchgate.net |

| 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] rsc.orgbldpharm.comthiazin-4-one 0.438-hydrate | Monoclinic | C2/c | - | - | - | - | iucr.org |

Computational Chemistry Studies on 7 Phenyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

No published studies were identified that performed DFT calculations specifically on 7-Phenyl-2,3-dihydro-1H-indole to determine its molecular structure and electronic properties.

Geometry Optimization and Conformational Analysis

There is no available research detailing the geometry optimization or conformational analysis of 7-Phenyl-2,3-dihydro-1H-indole using computational methods.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 7-Phenyl-2,3-dihydro-1H-indole, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

No literature was found that presents a Molecular Electrostatic Potential (MEP) map for 7-Phenyl-2,3-dihydro-1H-indole, which would illustrate its reactive sites.

Prediction of Spectroscopic Parameters via Computational Methods

There are no dedicated computational studies predicting the spectroscopic parameters for this specific molecule.

Theoretical Vibrational Frequencies and NMR Chemical Shifts

Calculations of theoretical vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts for 7-Phenyl-2,3-dihydro-1H-indole are not available in the surveyed literature.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

No Time-Dependent DFT (TD-DFT) studies have been published that detail the electronic absorption spectra (UV-Vis) of 7-Phenyl-2,3-dihydro-1H-indole.

Due to the absence of specific research on this compound, no data tables or detailed findings can be generated.

In Silico Investigations of Molecular Interactions and Reactivity Descriptors

In silico studies are essential for predicting the behavior of molecules, thereby guiding experimental work in drug discovery and materials science. These computational methods allow for the investigation of a molecule's electronic structure to understand its stability, reactivity, and potential interactions with biological targets.

Global and local chemical reactivity parameters are derived from Density Functional Theory (DFT) to quantify the chemical behavior of a molecule. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is an indicator of molecular stability. A larger energy gap suggests higher stability and lower reactivity. semanticscholar.org

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is calculated as (ELUMO – EHOMO)/2. Softness is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ): This describes the ability of a molecule to attract electrons and is calculated as -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): This parameter measures the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters for a hypothetical study on 7-Phenyl-2,3-dihydro-1H-indole would typically be presented in a table.

Interactive Table: Hypothetical Global Chemical Reactivity Parameters (Note: These are example values and not based on actual experimental or computational data for 7-Phenyl-2,3-dihydro-1H-indole.)

| Parameter | Symbol | Formula | Example Value (eV) |

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.3 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 |

| Electrophilicity Index | ω | χ² / (2η) | 2.66 |

Local Reactivity Descriptors identify the most reactive sites within a molecule. The most common local descriptors are Fukui functions , which indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. arxiv.org These functions help predict where a molecule would be susceptible to nucleophilic, electrophilic, or radical attack, thereby identifying specific atoms involved in chemical reactions. nih.gov

Theoretical binding mode analysis, primarily through molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). jabonline.in This method is crucial in drug design for understanding ligand-receptor interactions and for virtual screening of potential drug candidates. hakon-art.com

The general methodology involves several key steps:

Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). jocpr.com The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges.

Preparation of the Ligand: The 2D structure of the ligand, in this case, 7-Phenyl-2,3-dihydro-1H-indole, is drawn and converted to a 3D conformation. Its geometry is optimized to find the most stable, low-energy conformation. walisongo.ac.id

Grid Generation: A grid box is defined around the active site of the receptor. This grid defines the space in which the docking algorithm will search for possible binding poses of the ligand. jocpr.com

Docking Simulation: Using a docking program (e.g., AutoDock, Schrödinger), the ligand is placed into the active site of the receptor in various orientations and conformations. jocpr.comelsevierpure.com The program employs search algorithms to explore the conformational space of the ligand within the defined grid.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. walisongo.ac.id The poses are ranked based on this score, and the top-ranked pose is predicted as the most likely binding mode. hakon-art.com The analysis focuses on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the receptor. nih.gov

For 7-Phenyl-2,3-dihydro-1H-indole, this analysis would identify its potential binding modes with specific biological targets, revealing key interactions that contribute to its hypothetical biological activity.

Bioavailability Parameter Calculations via Computational Models

Computational models are widely used to predict the pharmacokinetic properties of drug candidates, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). indexcopernicus.comnih.gov Predicting these properties early in the drug discovery process helps to reduce the likelihood of late-stage failures. nih.gov Oral bioavailability, a key parameter, is influenced by factors like gastrointestinal absorption and metabolic stability. frontiersin.org

Various online tools and software packages, such as SwissADME and PreADMET, are used to calculate these parameters based on the molecule's structure. indexcopernicus.comresearchgate.net Key predicted parameters include:

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, which affects solubility and membrane permeability. semanticscholar.org

Water Solubility (LogS): Predicts how well the compound dissolves in water.

Gastrointestinal (GI) Absorption: A prediction of the compound's ability to be absorbed from the gut into the bloodstream. frontiersin.org

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound will inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. semanticscholar.org

Drug-likeness Rules: Evaluation based on criteria like Lipinski's Rule of Five, which assesses whether a compound has properties that would make it a likely orally active drug in humans. semanticscholar.org

Interactive Table: Hypothetical Predicted Bioavailability Parameters (Note: These are example predictions and not based on actual computational data for 7-Phenyl-2,3-dihydro-1H-indole.)

| Property | Predicted Value/Descriptor | Interpretation |

| Lipophilicity (iLogP) | 3.5 | Good lipophilicity |

| Water Solubility (LogS) | -4.5 | Moderately soluble |

| GI Absorption | High | Well-absorbed from the gut |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 |

| Lipinski's Rule | 0 Violations | Good drug-likeness profile |

These computational predictions provide a valuable initial assessment of the bioavailability and potential liabilities of a compound before it undergoes more costly and time-consuming experimental testing. nih.gov

Advanced Materials Science Applications and Synthetic Intermediate Roles of 7 Phenyl 2,3 Dihydro 1h Indole

Role as a Precursor in Complex Heterocyclic Synthesis

The strategic placement of the phenyl group on the indoline (B122111) ring makes 7-phenyl-2,3-dihydro-1H-indole a valuable precursor for the synthesis of more elaborate heterocyclic systems. uomustansiriyah.edu.iq Its utility stems from the ability to engage in a variety of chemical transformations that lead to the formation of fused and polycyclic structures. tezu.ernet.innih.gov

Construction of Annulated and Fused Indole (B1671886) Systems

The synthesis of annulated and fused indoles is a significant area of organic chemistry, driven by the prevalence of these motifs in biologically active molecules. nih.gov 7-Phenylindoline derivatives serve as key starting materials in reactions designed to build additional rings onto the indole core. For instance, rhodium-catalyzed reactions have been employed to construct seven-membered azepino[3,2,1-hi]indoles from 7-phenylindoles. acs.orgbohrium.com This is achieved through a one-pot process involving regioselective C-H activation and intramolecular amidation. acs.orgbohrium.com The reaction demonstrates good tolerance for a variety of functional groups. acs.orgbohrium.com

Furthermore, palladium-catalyzed double alkylations of substituted indoles with dihaloalkanes provide a direct route to annulated indole systems. rsc.org While not explicitly detailing the use of 7-phenylindoline itself, this methodology highlights a general strategy where the indole nucleus acts as a scaffold for building fused ring systems. The choice of catalyst and reaction conditions can direct the cyclization pathway, leading to a diverse range of heterocyclic structures. pkusz.edu.cn

Intermediates for Polycyclic Nitrogen-Containing Compounds

The construction of polycyclic nitrogen-containing compounds is of great interest due to their presence in numerous natural products and pharmacologically active agents. rsc.orguomustansiriyah.edu.iq 7-Phenyl-2,3-dihydro-1H-indole and its derivatives are instrumental as intermediates in the synthesis of these complex molecules.

One notable application is in the synthesis of indolo[2,1-a]isoquinolines. Rhodium-catalyzed cascade reactions of 2-phenylindoles with 4-hydroxy-2-alkynoates have been developed to produce furo[3,4-c]indolo[2,1-a]isoquinolines. bohrium.com Although this example starts with a 2-phenylindole, it underscores the utility of phenyl-substituted indoles in building complex, fused polycyclic systems. However, substrates with significant steric hindrance, such as 7-methyl-2-phenyl indole, were found to be unsuitable for this specific transformation. bohrium.com

Additionally, the Friedel–Crafts alkylation of γ-hydroxybutyrolactams with indoles has been shown to produce polynuclear indole derivatives. mdpi.com This method allows for the introduction of complex substituents onto the indole ring, which can then be further elaborated into polycyclic structures. The versatility of these synthetic methods opens up avenues for creating diverse libraries of nitrogen-containing polycycles for various applications.

Development of Novel Organic Materials

The unique electronic properties of the indole nucleus, enhanced by the presence of a phenyl substituent, make 7-phenyl-2,3-dihydro-1H-indole an attractive component for the design of novel organic materials with applications in optics and electronics.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a range of applications in optoelectronics, including optical switching and data storage. analis.com.my Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. analis.com.my Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various organic compounds, including derivatives of other heterocyclic systems. nih.govdntb.gov.uadntb.gov.ua

While direct experimental data on the NLO properties of 7-phenyl-2,3-dihydro-1H-indole itself is not extensively reported in the provided results, the structural motif is relevant to the design of NLO chromophores. For instance, a study on non-fullerene derivatives for NLO applications utilized a 4-methyl-3a,4-dihydrocyclopenta[b]indole moiety as a donor unit. nih.gov This highlights the potential of indole-based structures in NLO material design. The introduction of the phenyl group at the 7-position of the indoline core can enhance π-conjugation and influence the charge transfer characteristics of the molecule, which are key factors for high NLO activity. Further computational and experimental studies are warranted to fully explore the NLO potential of 7-phenyl-2,3-dihydro-1H-indole and its derivatives.

Integration into Advanced Functional Molecules

The versatility of 7-phenyl-2,3-dihydro-1H-indole as a building block extends to its incorporation into larger, more complex functional molecules. Its structure can be strategically integrated to impart specific properties to the final compound. For example, a complex organic molecule, N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, incorporates a 7-phenyl-substituted heterocyclic system, in this case, a thieno[3,2-d]pyrimidine. smolecule.com This compound is noted for its potential applications in pharmaceutical development and material science due to its unique structural properties. smolecule.com

The ability to functionalize the 7-phenylindoline core allows for its use as a scaffold in the development of a wide range of advanced molecules. For instance, indole carboxamide compounds are being investigated as kinase inhibitors for various therapeutic applications. google.com The synthesis of these complex molecules often involves the coupling of an indole core with other cyclic and acyclic fragments.

Future Perspectives and Emerging Research Avenues for 7 Phenyl 2,3 Dihydro 1h Indole

Innovations in Synthetic Methodologies

The synthesis of 7-aryl indolines, including 7-phenyl-2,3-dihydro-1H-indole, has traditionally been challenging. However, recent innovations, particularly in the realm of transition-metal-catalyzed C-H bond functionalization, have provided powerful new methods for its construction. These approaches offer direct and atom-economical routes that avoid the need for pre-functionalized starting materials.

One of the most significant advances is the site-selective C-7 arylation of indolines via C-H activation. Research has demonstrated the efficacy of Rhodium(III) catalysts for this transformation. rsc.org A Rh(III)-catalyzed oxidative arylation of indolines using arylsilanes has been developed, which proceeds under mild conditions with a broad substrate scope. rsc.org This method utilizes a copper salt, such as CuSO4, as a co-oxidant to facilitate the catalytic cycle. rsc.org The versatility of this reaction allows for the introduction of various phenyl groups onto the indoline (B122111) core.

Beyond rhodium, other transition metals like Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) have also been employed as catalysts for C-7 C–H bond functionalization of indolines. rsc.org For instance, Pd-catalyzed C-7 arylation of indolines with arylsilanes and arylboronic acids has been reported. rsc.org More recently, cost-effective and earth-abundant catalysts, such as cobalt(II), have also been successfully used for the site-selective C-7 arylation of indolines with arylboronic acids. rsc.org

The table below summarizes a selection of catalytic systems developed for the C-7 arylation of N-acetylindoline with phenyltriethoxysilane, highlighting the reaction conditions and corresponding yields.

| Entry | Catalyst (mol%) | Co-oxidant (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | [CpRhCl2]2 (2.5) | Ag2CO3 (2.0) | - | DCE | 80 | 24 | 35 |

| 2 | [CpRhCl2]2 (2.5) | Cu(OAc)2 (2.0) | - | DCE | 80 | 24 | 81 |

| 3 | [CpRhCl2]2 (2.5) | CuSO4 (2.0) | - | DCE | 80 | 24 | 92 |

| 4 | [CpRhCl2]2 (2.5) | CuSO4 (2.0) | NaOAc (1.0) | DCE | 80 | 24 | 65 |

| 5 | [CpRhCl2]2 (2.5) | CuSO4 (2.0) | - | Toluene | 80 | 24 | 78 |

| 6 | [CpRhCl2]2 (2.5) | CuSO4 (2.0) | - | Dioxane | 80 | 24 | 85 |

Data sourced from research on Rh(III)-catalyzed C-7 arylation of indolines. rsc.org

Other synthetic strategies, such as the Fischer indole (B1671886) synthesis, remain a foundational method for constructing the indole core, which can then be functionalized or modified to yield the desired 7-aryl indoline derivatives. nih.gov

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms underlying the synthesis of 7-phenyl-2,3-dihydro-1H-indole is crucial for optimizing reaction conditions and developing more efficient catalysts. For the Rh(III)-catalyzed C-7 arylation of indolines with arylsilanes, a plausible catalytic cycle has been proposed. rsc.org

The mechanism is believed to proceed through the following key steps:

C-H Activation: The cycle begins with the coordination of the indoline substrate to the Rh(III) catalyst, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. This step is often directed by a coordinating group on the indoline nitrogen.

Oxidative Addition/Transmetalation: The arylsilane coupling partner interacts with the rhodacycle. The precise nature of this step can vary, but it results in the transfer of the phenyl group to the rhodium center.

Reductive Elimination: The C-C bond is formed through reductive elimination from the Rh(III) intermediate, releasing the 7-phenylindoline product.

Catalyst Regeneration: The resulting Rh(I) species is re-oxidized to the active Rh(III) state by the co-oxidant (e.g., CuSO4), allowing the catalyst to re-enter the cycle. rsc.org

Furthermore, research into related catalytic systems has revealed how the choice of catalyst and additives can tune reaction pathways. For example, studies on the arylation of indoles have shown that different acid additives can switch the mechanism between a Pd(I)–Pd(II) pathway and a standard Pd(II) catalysis, leading to different products. rsc.orgnih.gov Such insights into catalyst behavior are vital for achieving high selectivity at the C-7 position. Computational studies have also provided advanced mechanistic insights, such as demonstrating that distortion energies in "indolyne" intermediates can control the regioselectivity of nucleophilic additions, offering a predictive model for the formation of specific substituted indoles. nih.gov

Computational Chemistry in Material Design

Computational chemistry has emerged as an indispensable tool for accelerating the design and discovery of novel materials based on the 7-phenyl-2,3-dihydro-1H-indole framework. indexcopernicus.com By employing theoretical calculations, researchers can predict the electronic, optical, and physical properties of hypothetical molecules before committing to their synthesis, saving significant time and resources.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are particularly powerful for this purpose. nih.govresearchgate.net For example, computational studies on indolynes—highly reactive intermediates used to synthesize substituted indoles—have been used to understand the origins of regioselectivity in their reactions. nih.govacs.org By calculating the energies of transition states and intermediates, researchers can predict which isomer is more likely to form, guiding the design of substrates that favor the desired 7-substituted product. nih.gov

The table below outlines some computational methods and their applications in the study of indole derivatives.

| Computational Method | Application in Material Design |

| Density Functional Theory (DFT) | Predicting molecular geometry, electronic structure, and reaction energetics. nih.gov |

| B3LYP, M06-2X Functionals | Calculating distortion energies to predict regioselectivity in reactions. nih.gov |

| ADMET Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. indexcopernicus.com |

| Molecular Docking | Simulating the interaction of indole derivatives with biological targets. nih.gov |

These computational approaches are not limited to predicting reactivity. They are also used to design materials with specific functions. For instance, calculations can predict the band structure of organic pigments to tune their color and photogenerating properties for use in electronic devices. datapdf.com Similarly, the redox potentials of indole-based molecules can be calculated to screen for candidates for organic cathode materials in batteries. researchgate.net This predictive power allows for the rational design of 7-phenyl-2,3-dihydro-1H-indole derivatives with optimized properties for applications ranging from medicinal chemistry to materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.